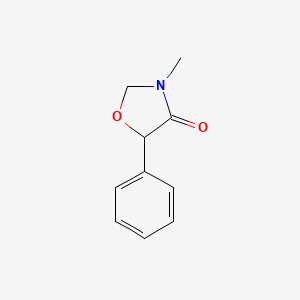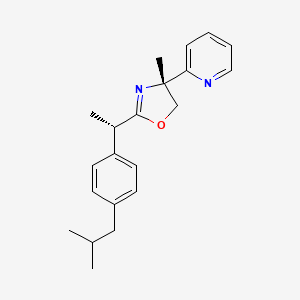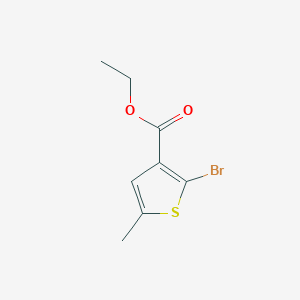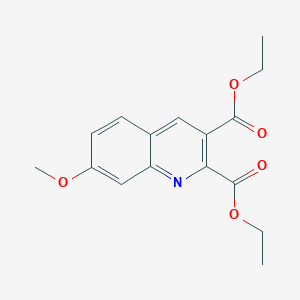
1-Ethyl-4,8-dimethylquinoline-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4,8-dimethylquinoline-2(1H)-thione: is an organic compound belonging to the quinoline family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4,8-dimethylquinoline-2(1H)-thione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,8-dimethylquinoline.
Alkylation: The 4,8-dimethylquinoline is then alkylated using ethyl iodide in the presence of a strong base such as potassium carbonate to introduce the ethyl group at the 1-position.
Thionation: The final step involves the conversion of the quinoline derivative to the thione form. This is typically achieved using Lawesson’s reagent or phosphorus pentasulfide (P2S5) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic route. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-4,8-dimethylquinoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
1-Ethyl-4,8-dimethylquinoline-2(1H)-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 1-Ethyl-4,8-dimethylquinoline-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound, lacking the ethyl and thione groups.
4,8-Dimethylquinoline: Similar structure but without the ethyl and thione groups.
1-Ethylquinoline: Lacks the dimethyl and thione groups.
Uniqueness
1-Ethyl-4,8-dimethylquinoline-2(1H)-thione is unique due to the presence of both the ethyl and thione groups, which confer distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C13H15NS |
|---|---|
Poids moléculaire |
217.33 g/mol |
Nom IUPAC |
1-ethyl-4,8-dimethylquinoline-2-thione |
InChI |
InChI=1S/C13H15NS/c1-4-14-12(15)8-10(3)11-7-5-6-9(2)13(11)14/h5-8H,4H2,1-3H3 |
Clé InChI |
BPBNEPICPCONBN-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=S)C=C(C2=CC=CC(=C21)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B15207873.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15207874.png)







![3-(5-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207913.png)

![2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207928.png)

